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Compound of Interest

Compound Name: Iodomethane-13C

Cat. No.: B121761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Iodomethane-¹³C as a powerful

tool to elucidate the mechanisms of organometallic reactions. The stable isotope label allows

for precise tracking of the methyl group through various reaction pathways using Nuclear

Magnetic Resonance (NMR) spectroscopy and for the determination of kinetic isotope effects

(KIEs), offering profound insights into transition states and rate-determining steps.

Application: Elucidating Oxidative Addition
Mechanisms
Oxidative addition is a fundamental step in many catalytic cycles, where a metal complex is

oxidized as a substrate is added. Iodomethane-¹³C is an excellent reagent for studying these

mechanisms, as the ¹³C-labeled methyl group can be readily monitored as it transfers to the

metal center.

Experimental Protocol: ¹³C NMR Monitoring of Oxidative
Addition to a Rh(I) Complex
This protocol describes the monitoring of the oxidative addition of Iodomethane-¹³C to a square

planar Rh(I) complex, a reaction that is a key step in processes like the Monsanto acetic acid

process.
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Materials and Reagents:

Rh(I) precursor complex (e.g., [Rh(β-diketonato)(CO)(PPh₃)])

Iodomethane-¹³C (99 atom % ¹³C)

Anhydrous, deuterated NMR solvent (e.g., benzene-d₆, toluene-d₈)

NMR tubes and syringes for anaerobic transfer

General Procedure:

In a nitrogen-filled glovebox, prepare a stock solution of the Rh(I) complex in the chosen

deuterated solvent.

Transfer a known volume of the Rh(I) solution to an NMR tube and seal it with a septum.

Acquire a baseline ¹H and ¹³C{¹H} NMR spectrum of the starting material.

Using a microsyringe, add a stoichiometric amount of Iodomethane-¹³C to the NMR tube.

Immediately begin acquiring a series of time-resolved ¹³C{¹H} NMR spectra to monitor the

appearance of new ¹³C signals corresponding to the Rh(III)-¹³CH₃ adduct.

NMR Data Acquisition and Analysis:

¹³C{¹H} NMR: The appearance of a new signal, often a doublet due to coupling with ¹⁰³Rh

(I=1/2), confirms the formation of the Rh-CH₃ bond. The chemical shift of this new peak

provides information about the electronic environment of the methyl group attached to the

metal.

Kinetics: By integrating the signals of the starting material and the product over time, the

reaction kinetics can be determined.

A theoretical study of the oxidative addition of methyl iodide to a Rh(I) complex revealed that

the initial product is a Rh(III)-alkyl species formed via an Sₙ2 mechanism[1]. Subsequent

isomerization can lead to a more stable acyl product[1][2].
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Application: Investigating Reductive Elimination
Pathways
Reductive elimination is the reverse of oxidative addition and is often the product-forming step

in catalytic cycles. By starting with a ¹³C-labeled methyl group on the metal complex, its

elimination to form a new C-C or C-X bond can be tracked.

Experimental Protocol: ¹³C-Labeling Study of Reductive
Elimination from a Pt(IV) Complex
This protocol outlines a method to study the reductive elimination of a ¹³C-labeled methyl group

from a Pt(IV) complex, which is relevant to understanding C-C and C-O bond formation

reactions.

Materials and Reagents:

A Pt(IV) complex containing a ¹³C-labeled methyl group (prepared via oxidative addition of

Iodomethane-¹³C to a Pt(II) precursor).

Anhydrous, deuterated solvent (e.g., C₆D₆).

Internal standard for NMR quantification (e.g., ferrocene).

Thermostatted NMR probe.

General Procedure:

Dissolve the ¹³C-labeled Pt(IV) complex and the internal standard in the deuterated solvent

in an NMR tube.

Acquire an initial ¹³C{¹H} NMR spectrum at a low temperature where the complex is stable.

Increase the temperature of the NMR probe to initiate the reductive elimination reaction.

Acquire time-resolved ¹³C{¹H} NMR spectra to monitor the disappearance of the Pt-¹³CH₃

signal and the appearance of the new signal for the ¹³C-labeled organic product (e.g., ¹³C-

ethane or ¹³C-anisole).
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Data Analysis:

Product Identification: The chemical shift and coupling patterns in the ¹³C{¹H} NMR spectrum

of the product will confirm its identity.

Rate Determination: The rate of the reaction can be determined by monitoring the change in

concentration of the starting material and product relative to the internal standard. Studies

have shown that C-C and C-O reductive elimination from Pt(IV) complexes can be more

facile in polar solvents and in the presence of Lewis acids[3].

Application: Determination of Kinetic Isotope
Effects (KIEs)
The ¹³C KIE is a powerful tool for probing the transition state of a reaction. A primary ¹³C KIE

greater than 1 indicates that the C-I bond of iodomethane is being broken in the rate-

determining step. This is often observed in Sₙ2-type oxidative addition reactions.

Protocol for Measuring ¹³C KIE in an Organometallic
Reaction
This protocol is based on the principles developed by Singleton for measuring KIEs at natural

abundance using high-precision quantitative ¹³C NMR spectroscopy. The same principle can be

applied with enriched Iodomethane-¹³C for enhanced sensitivity.

Materials and Reagents:

Organometallic precursor.

Iodomethane-¹³C.

Reaction solvent.

Quenching agent.

Experimental Procedure:
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Reaction Setup: Set up two parallel reactions. One will be run to a low conversion (~10-

15%), and the other will be allowed to proceed to a higher conversion or to completion.

Reaction Execution: Initiate the reaction by adding Iodomethane-¹³C to the solution of the

organometallic complex.

Quenching: At the desired conversion, quench the reaction rapidly.

Isolation: Isolate the unreacted Iodomethane-¹³C from the low-conversion reaction mixture

and the product from the high-conversion reaction mixture.

¹³C NMR Analysis:

Prepare a high-concentration sample of the isolated, unreacted Iodomethane-¹³C from the

low-conversion reaction.

Prepare a high-concentration sample of the ¹³C-labeled product.

Acquire quantitative ¹³C NMR spectra for both samples, as well as for the starting

Iodomethane-¹³C. Use a long relaxation delay (at least 5 times the longest T₁) and a 90°

pulse angle to ensure accurate integration.

KIE Calculation: The ¹³C KIE can be calculated from the relative intensities of the ¹³C-labeled

carbon signals in the starting material, the recovered starting material, and the product.

Quantitative Data Summary
The following table summarizes representative ¹³C kinetic isotope effects observed in reactions

relevant to organometallic chemistry.
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Reaction Type Reactants KIE (k¹²/k¹³)
Mechanistic
Implication

Reference

Sₙ2 Substitution CN⁻ + CH₃Br 1.082 ± 0.008

C-Br bond

breaking in the

transition state.

[4]

Sₙ2 Methyl

Transfer
Pyridines + CH₃I 1.071 - 1.075

Significant C-I

bond cleavage in

the transition

state.

[5]
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Caption: Workflow for KIE determination using ¹³C NMR.

Generalized Organometallic Catalytic Cycle
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Caption: Catalytic cycle with oxidative addition and reductive elimination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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